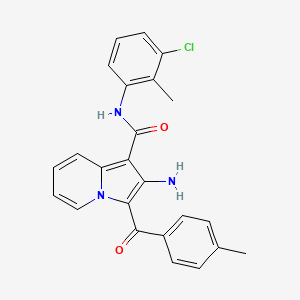

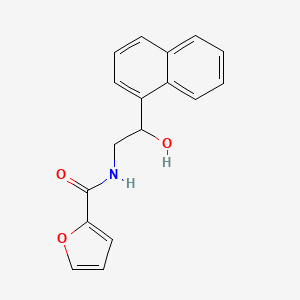

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide, also known as HNECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. The adenosine A3 receptor has been implicated in a variety of physiological and pathological processes, including inflammation, ischemia, and cancer.

Scientific Research Applications

Pharmacology and Drug Development

- Anti-Inflammatory Activity : Researchers have explored the anti-inflammatory potential of this compound due to its structural resemblance to natural products with anti-inflammatory properties. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .

- Anticancer Properties : Investigations suggest that N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide derivatives exhibit cytotoxic effects against cancer cell lines. These findings make it a promising lead compound for developing novel anticancer agents .

Coordination Chemistry and Ligand Design

- Chelating Ligands : Schiff bases derived from 2-hydroxy-1-naphthaldehyde, including our compound, have been used as chelating ligands in coordination chemistry. Their ability to form stable complexes with metal ions makes them valuable in catalysis and materials science .

Materials Science and Crystallography

- Single Crystal X-Ray Diffraction Studies : The molecular structure of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide has been characterized using X-ray diffraction. This technique provides insights into its three-dimensional arrangement, aiding in understanding its properties and potential applications .

- Spectroscopic Techniques : FT-IR, NMR, and UV–VIS spectroscopy have been employed to study this compound. These techniques reveal information about its vibrational modes, electronic transitions, and chemical environment .

Biological and Medicinal Chemistry

- Antibacterial and Antimicrobial Activity : Thiazole-containing compounds, such as our compound, have demonstrated antibacterial and antimicrobial effects. Researchers have investigated their potential in combating infections and developing new antibiotics .

- Anti-HIV Research : Some thiazole derivatives exhibit anti-HIV activity. While further studies are needed, this property highlights their relevance in antiviral drug discovery .

Computational Chemistry and Theoretical Studies

- Quantum Mechanical Calculations : Theoretical methods, including Hartree–Fock and density functional theory (DFT), have been applied to predict molecular properties. These calculations aid in understanding electronic structure, energetics, and intermolecular interactions .

Organic Synthesis and Reaction Mechanisms

- Synthetic Routes : Researchers have synthesized N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide using specific reaction pathways. Understanding its synthesis is crucial for scalability and further modifications .

- Reaction Mechanisms : Investigating the mechanisms of its formation and reactivity provides insights into its behavior under different conditions .

Mechanism of Action

Target of Action

It is known that furan derivatives, which include this compound, have a wide range of biological activities .

Mode of Action

Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Furan derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It is noted that the compound displays good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and could impact its bioavailability.

Result of Action

Given the broad biological activities of furan derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNVKOSUVTUVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![1-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2614901.png)

![1-[(2-Chloro-6-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B2614904.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)

![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)